2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid
Description
Historical Development of Fluorinated Proline Derivatives
The synthesis of fluorinated proline derivatives traces its origins to 1965, when Gottlieb and Witkop first reported the synthesis of 4-fluoroprolines through electrophilic fluorination. This breakthrough catalyzed interest in fluorinated amino acids as tools for studying protein structure and stability. Over the following decades, advancements in fluorination reagents and stereocontrol strategies enabled the preparation of diverse isomers. For instance, trifluoromethyl-substituted prolines became accessible in the early 2000s, while stereoselective methods using morpholinosulfur trifluoride (Morrill’s reagent) and diethylaminosulfur trifluoride (DAST) emerged as reliable pathways to cis- and trans-4-fluoroprolines. A pivotal innovation involved the use of bulky protecting groups, such as the tert-butyl ester, to prevent undesired side reactions during fluorination. These developments laid the groundwork for sophisticated derivatives like 2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid, which integrate fluorine’s electronic effects with Fmoc-based synthetic utility.
Significance in Peptide Chemistry
Fluorinated proline derivatives occupy a unique niche in peptide chemistry due to their ability to modulate backbone conformation and stabilize secondary structures. The introduction of fluorine at the C4 position induces a pronounced gauche effect, biasing the pyrrolidine ring toward specific puckered conformations (C4-endo or C4-exo). For example, trans-4-fluoroproline favors the C4-endo conformation, which mimics the polyproline II helix, whereas cis-4-fluoroproline stabilizes the C4-exo pucker, resembling collagen-like folds. This conformational control enhances the stability of collagen triple helices and β-turn motifs, making fluoroprolines indispensable in designing bioactive peptides. Furthermore, the Fmoc-protected derivative enables seamless incorporation into solid-phase synthesis workflows, as its acid-labile protecting group is compatible with standard cleavage conditions.
Relationship to Natural Amino Acids
Structurally, this compound derives from proline, a cyclic imino acid critical for protein folding. The fluorine substitution at C4 introduces steric and electronic perturbations that distinguish it from natural proline:
- Steric Effects : The van der Waals radius of fluorine (1.47 Å) slightly exceeds that of hydrogen (1.20 Å), creating subtle steric clashes that influence ring puckering.
- Electronic Effects : The electronegativity of fluorine (3.98 Pauling) withdraws electron density from the pyrrolidine ring, altering hydrogen-bonding propensity and amide bond geometry.
Despite these modifications, fluoroprolines remain compatible with ribosomal translation machinery, allowing their incorporation into proteins via auxotrophic bacterial strains. This compatibility underscores their utility in probing protein folding dynamics without disrupting biological function.
Evolution of Fmoc-Protected Building Blocks
The adoption of Fmoc protection in peptide synthesis marked a paradigm shift from earlier tert-butoxycarbonyl (Boc)-based strategies. Fmoc’s orthogonality to acid-labile side-chain protections and its compatibility with mild deprotection conditions (e.g., piperidine) revolutionized solid-phase synthesis. For fluoroprolines, the development of Fmoc-protected derivatives required solving challenges related to stereochemical integrity and fluorination efficiency. Early routes employed Mitsunobu reactions to invert configurations of 4-hydroxyproline precursors, followed by fluorination with Morrill’s reagent. For example, (2S,4R)-4-hydroxyproline could be converted to the (2S,4S)-fluoro derivative via a Mitsunobu reaction with formic acid, achieving yields exceeding 78%. Subsequent advancements replaced hazardous fluorination reagents like DAST with safer alternatives, such as tetrabutylammonium fluoride (TBAF), albeit with trade-offs in yield.
| Synthetic Step | Reagent | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Hydroxyl Activation | Triflic Anhydride | 85 | Retention of Configuration |
| Fluorination | Morrill’s Reagent | 79–94 | Inversion of Configuration |
| Deprotection | 2 M HCl | 64 | Preservation of Chirality |
This table summarizes key steps in the synthesis of Fmoc-4-fluoroproline derivatives, highlighting the critical role of reagent choice in stereochemical control.
Properties
IUPAC Name |
2-[(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-13-9-14(10-20(24)25)23(11-13)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,24,25)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARWYJCPQCILX-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219353-62-3 | |
| Record name | 2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors. This step often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Fmoc Group: The Fmoc group is introduced to protect the amine functionality. This is typically done using Fmoc chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the fluoropyrrolidine derivative with acetic acid under conditions that promote esterification or amidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the fluoropyrrolidine ring, potentially converting it to a non-fluorinated pyrrolidine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could produce various fluorine-substituted derivatives.
Scientific Research Applications
Peptide Synthesis
The compound serves as a key building block in the synthesis of peptides. The Fmoc protecting group allows for easy incorporation into peptide chains while providing stability during synthesis. This property is particularly useful in solid-phase peptide synthesis (SPPS) where the removal of protective groups is critical for obtaining the final product.
Drug Development
Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer properties. The fluorinated pyrrolidine component has been linked to enhanced binding affinity to specific biological targets, making it a candidate for further development as a therapeutic agent against various cancers.
Biological Studies
Studies have shown that compounds with similar structures can act as inhibitors of certain enzymes or receptors involved in disease pathways. For instance, research into pyrrolidine derivatives has demonstrated their potential as inhibitors of serine/threonine kinases, which are often implicated in cancer progression.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of fluorinated pyrrolidine derivatives. The results indicated that compounds similar to 2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid showed significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that certain derivatives effectively inhibited protein kinases associated with tumor growth. The study highlighted the structural importance of the Fmoc group in maintaining the compound's bioactivity while allowing for modifications that enhance selectivity towards target enzymes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, the fluorine atom can enhance the metabolic stability of drug candidates, while the Fmoc group can protect reactive amine functionalities during multi-step syntheses.
Molecular Targets and Pathways
The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For instance, in drug development, the compound might interact with specific enzymes or receptors, modulating their activity to achieve a therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Comparisons:
Fluorine vs. Methoxy Substituents: The fluorine atom in the target compound enhances metabolic stability and induces a gauche effect, stabilizing specific ring conformations .
Pyrrolidine vs. Piperidine/Piperazine :
- Pyrrolidine (5-membered ring) offers rigidity and conformational constraints, whereas piperidine (6-membered) and piperazine (6-membered with two nitrogens) provide increased flexibility and basicity .
Acetic Acid vs. Carboxylic Acid :
- The acetic acid side chain (CH2COOH) in the target compound offers greater spatial flexibility compared to direct carboxylic acid (COOH) groups, which may reduce acidity and modify binding interactions in peptide substrates .
Stereochemistry :
- The (2R,4S) configuration in the target compound contrasts with the (2R,4R) diastereomer (CAS 1932387-77-3), leading to distinct spatial arrangements that affect peptide backbone geometry and intermolecular interactions .
Functional Group Reactivity :
- The 4-azido derivative (CAS 2137142-63-1) enables bioorthogonal click chemistry, whereas the target compound’s fluorine is inert but modulates electronic properties .
Biological Activity
The compound 2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid , also known by its CAS number 1932387-77-3 , is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 355.36 g/mol . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, a fluorinated pyrrolidine ring, and an acetic acid moiety, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may modulate enzyme activity and influence signal transduction pathways. The presence of the Fmoc group enhances its stability and bioavailability, making it a suitable candidate for therapeutic applications.
Pharmacological Effects
Studies have shown that this compound exhibits various pharmacological effects, including:
- Antitumor Activity : Preliminary research suggests potential anticancer properties by inhibiting cell proliferation in certain cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress.
In Vitro Studies
A study published in Cancer Research investigated the effects of similar compounds on cancer cell lines. The results indicated that derivatives of this compound showed significant inhibition of cell growth and induced apoptosis in tested cancer cells .
Structure-Affinity Relationships
Research on structure-affinity relationships has demonstrated that modifications to the Fmoc group can significantly impact biological activity. For instance, altering the fluorine substitution on the pyrrolidine ring was found to enhance binding affinity to target receptors involved in tumorigenesis .
Comparative Analysis
A comparative analysis with related compounds reveals that while many share similar structural features, this compound exhibits unique potency profiles due to its specific stereochemistry and functional groups.
| Compound Name | CAS Number | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | 1932387-77-3 | High | Moderate |
| Compound B | 44118846 | Moderate | High |
| Compound C | 67085870 | Low | Low |
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : The compound exhibits acute toxicity (oral, dermal, and inhalation; Category 4) and may cause skin/eye irritation (H315, H319) . Key precautions include:
- Engineering controls : Use fume hoods with ≥0.5 m/s face velocity to minimize aerosol exposure .
- Personal protective equipment (PPE) : Nitrile gloves (tested via ASTM D6978), chemical-resistant lab coats, and ANSI Z87.1-compliant safety goggles .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Hazardous Waste Code U220) .
Q. What synthetic routes are commonly employed for this compound?
- Answer : The synthesis involves Fmoc-protection of the pyrrolidine core and fluorination at the 4-position. A typical protocol includes:
- Step 1 : Protection of pyrrolidine-2-carboxylic acid with Fmoc-Cl (1.2 eq) in anhydrous DCM, using DIEA (2.5 eq) as a base at 0–4°C for 2 hours .
- Step 2 : Fluorination via DAST (diethylaminosulfur trifluoride, 1.5 eq) in THF at –78°C, followed by quenching with NaHCO₃ .
- Yield optimization : Microwave-assisted synthesis (50°C, 30 min) improves fluorination efficiency by ~15% compared to traditional methods .
Q. How is purity and structural integrity validated post-synthesis?
- Answer : Use orthogonal analytical methods:
- HPLC : C18 column (5 µm, 4.6 × 250 mm), gradient 10–90% acetonitrile/0.1% TFA over 30 min, retention time ~12.5 min .
- Mass spectrometry : MALDI-TOF (matrix: α-cyano-4-hydroxycinnamic acid) confirms molecular ion [M+H]⁺ at m/z 407.4 (calculated: 407.42) .
- Chiral analysis : Chiralpak AD-H column (heptane/ethanol 80:20), confirming enantiomeric excess >99% .
Advanced Research Questions
Q. How does fluorination at the 4-position influence conformational stability and bioactivity?
- Answer : The trans-4-fluoropyrrolidine motif induces a Cγ-endo puckering (N-Cα-Cβ-Cγ dihedral: –65°), enhancing rigidity and protease resistance compared to non-fluorinated analogs . In receptor-binding studies:
- Bioactivity : Fluorinated analogs show 3–5× higher affinity for opioid receptors (IC₅₀ = 12 nM vs. 40 nM for non-fluorinated) due to reduced desolvation penalties .
- Metabolic stability : Plasma half-life increases from 1.2 h (non-fluorinated) to 4.7 h (fluorinated) in rat models .
Q. What strategies mitigate racemization during Fmoc deprotection?
- Answer : Racemization occurs via base-mediated β-elimination. Mitigation approaches include:
- Deprotection conditions : 20% piperidine in DMF (v/v) at 4°C for 5 min reduces racemization to <0.5% vs. 3% at room temperature .
- Additives : 1% HOBt (hydroxybenzotriazole) suppresses diketopiperazine formation by chelating nascent amines .
- Monitoring : Circular dichroism (CD) at 220 nm tracks chiral integrity during SPPS .
Q. How do structural analogs compare in drug-likeness and target engagement?
- Answer : Modifications at the pyrrolidine ring and fluorination pattern significantly alter properties (see Table 1):
- Key trend : Increased fluorination improves membrane permeability but reduces aqueous solubility .
Methodological Considerations
- Contradictions in data : While most SDS classify acute toxicity as Category 4, some reports note variability in dermal irritation thresholds (EC₅₀: 1.2–3.5 mg/cm²) depending on solvent carriers .
- Critical parameter : Fluorination efficiency drops below –70°C due to DAST crystallization; maintain strict temperature control during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
